Dihydroartemisinin - 81496-81-3

Dihydroartemisinin

Catalog Number: EVT-486261
CAS Number: 81496-81-3
Molecular Formula: C15H24O5
Molecular Weight: 284.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydroartemisinin is a semi-synthetic derivative of artemisinin, a natural compound extracted from the plant Artemisia annua (sweet wormwood) []. It serves as a key compound in the development of antimalarial drugs and demonstrates potential in other research areas, including anticancer and antibacterial studies.

Synthesis Analysis

Dihydroartemisinin is synthesized by reducing artemisinin using a reducing agent like sodium borohydride (NaBH4) []. This reaction converts the ketone group in artemisinin to a secondary alcohol, forming dihydroartemisinin.

Molecular Structure Analysis

Dihydroartemisinin possesses a unique and complex molecular structure. Key features include a 1,2,4-trioxane ring with an endoperoxide bridge (–O–O–) and a lactone group. This endoperoxide bridge plays a crucial role in its biological activities [, ].

Mechanism of Action

Antimalarial Activity: Dihydroartemisinin exerts its antimalarial activity through the iron-mediated cleavage of its endoperoxide bridge. This cleavage, occurring within the parasite, generates free radicals that damage essential parasite proteins and ultimately lead to parasite death [, ].

  • Inhibiting cell growth: Dihydroartemisinin can reduce the expression of proteins involved in cell growth and proliferation [, , , ].
  • Promoting apoptosis: It can trigger programmed cell death in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic proteins [, , , ].
  • Suppressing angiogenesis: Dihydroartemisinin may inhibit the formation of new blood vessels in tumors, hindering their growth and spread [, ].
  • Inducing oxidative stress: The generation of reactive oxygen species may trigger cell death pathways in cancer cells [].
Physical and Chemical Properties Analysis

Dihydroartemisinin is a white, crystalline powder with limited solubility in water []. It exhibits better solubility in organic solvents like ethanol and acetone. Its stability is a concern, as it degrades under the influence of light, heat, and humidity.

Applications

Malaria Treatment: Dihydroartemisinin is a crucial component of artemisinin-based combination therapies (ACTs) [, , , , ]. Its rapid action against malaria parasites makes it highly effective in treating uncomplicated Plasmodium falciparum malaria.

Malaria Prevention: Studies suggest that dihydroartemisinin-piperaquine may serve as a viable option for malaria prevention during pregnancy [, ]. Monthly administration of this ACT demonstrated a significant reduction in placental malaria compared to traditional preventive treatments.

  • Lung cancer: Dihydroartemisinin demonstrated the ability to reverse cisplatin resistance in lung adenocarcinoma cells, promoting apoptosis and inhibiting proliferation [].
  • Prostate cancer: Studies showed that dihydroartemisinin could inhibit tumor growth and induce apoptosis in prostate cancer cells, possibly through the upregulation of caspase-3 [].
  • Tongue squamous cell carcinoma: Dihydroartemisinin inhibited cell proliferation and promoted apoptosis in tongue squamous cell carcinoma cells, possibly by triggering reactive oxygen species-mediated endoplasmic reticulum stress [].
  • Ulcerative colitis: Dihydroartemisinin showed promising results in alleviating colitis in mice models, possibly by inhibiting the PI3K/AKT and NF-κB signaling pathways [].
  • Pulmonary fibrosis: Studies indicated that dihydroartemisinin could lessen the extent of pulmonary fibrosis in rats, potentially by inhibiting transforming growth factor beta 1 (TGF-β1) expression and reducing collagen deposition [, ].
  • Osteoporosis: Dihydroartemisinin demonstrated the ability to suppress osteoclast formation and bone resorption, suggesting its potential as a treatment option for osteolytic bone diseases [].
Future Directions
  • Overcoming emerging resistance: Continuous monitoring of dihydroartemisinin resistance in malaria parasites is crucial [, , ]. Research into novel drug formulations and delivery systems could help mitigate resistance development [].
  • Optimizing anticancer activity: Further investigation is needed to elucidate the precise mechanisms of action of dihydroartemisinin against various cancer types. Clinical trials are essential to evaluate its safety and efficacy as an anticancer agent in humans [].
  • Exploring new therapeutic applications: Given its diverse biological activities, exploring dihydroartemisinin's potential against other diseases, like viral infections and inflammatory disorders, holds promise [, ].

Artemisinin

Compound Description: Artemisinin is a sesquiterpene lactone with an endoperoxide bridge, renowned for its potent antimalarial activity. It serves as a prodrug, metabolized to dihydroartemisinin in vivo. [, , ]

Relevance: Artemisinin is the parent compound of dihydroartemisinin, differing only by a double bond in the structure. While both exhibit antimalarial activity, dihydroartemisinin demonstrates superior potency and is the active metabolite of artemisinin. [, , ]

Artesunate

Compound Description: Artesunate is a water-soluble hemisuccinate derivative of artemisinin. It is a rapidly acting antimalarial prodrug, hydrolyzed in vivo to dihydroartemisinin. [, , , , , ]

Relevance: Artesunate is structurally similar to dihydroartemisinin, acting as a prodrug that is metabolized into dihydroartemisinin. Both are used in combination therapies for malaria, with artesunate often preferred for its water solubility, allowing for intravenous administration. [, , , , , ]

Artemether

Compound Description: Artemether is a lipophilic methyl ether derivative of dihydroartemisinin. Like artesunate, it acts as a potent antimalarial prodrug, readily metabolized to dihydroartemisinin. [, ]

Relevance: Artemether is structurally related to dihydroartemisinin, acting as a prodrug converted to dihydroartemisinin in vivo. Both possess antimalarial activities, with artemether commonly administered intramuscularly due to its lipophilic nature. [, ]

10-Deoxodihydroartemisinin

Compound Description: 10-Deoxodihydroartemisinin is a synthetic derivative of dihydroartemisinin lacking the oxygen atom at the C-10 position. Despite being an active antimalarial, it does not inhibit hemozoin formation, unlike dihydroartemisinin. []

Relevance: This compound is closely related to dihydroartemisinin, differing only by the absence of the C-10 oxygen atom. This subtle structural difference significantly impacts their mechanism of action against malaria, with 10-deoxodihydroartemisinin not interfering with hemozoin formation. []

Piperaquine

Compound Description: Piperaquine is a bisquinoline antimalarial drug with a long half-life. It is often used in combination with dihydroartemisinin for its synergistic activity against Plasmodium falciparum. [, , , , , , , ]

Relevance: While structurally unrelated to dihydroartemisinin, piperaquine is frequently partnered with dihydroartemisinin in artemisinin-based combination therapies (ACTs). This combination exploits their synergistic antimalarial effect, enhancing parasite clearance and reducing resistance development. [, , , , , , , ]

Mefloquine

Compound Description: Mefloquine is a quinoline-methanol antimalarial drug often used in combination therapies. It shows potential for cross-resistance with piperaquine and has been used in combination with both dihydroartemisinin and artesunate. [, , , , ]

Relevance: Although structurally different from dihydroartemisinin, mefloquine has been used as a partner drug in ACTs with both dihydroartemisinin and artesunate. Concerns regarding cross-resistance with piperaquine and potential for adverse effects necessitate careful consideration of its use. [, , , , ]

Lumefantrine

Compound Description: Lumefantrine is an arylaminoalcohol antimalarial drug typically partnered with artemether in ACTs. It exhibits synergistic activity with artemisinin derivatives and is associated with a lower risk of reinfection compared to other combinations. [, , , ]

Relevance: Lumefantrine is a common partner drug for artemether, a close derivative of dihydroartemisinin, in ACTs. Both lumefantrine and dihydroartemisinin-containing combinations are important for treating uncomplicated malaria, though their mechanisms of action differ. [, , , ]

Chloroquine

Compound Description: Chloroquine is a 4-aminoquinoline antimalarial drug, once widely used but facing resistance issues. It exhibits potential cross-resistance with piperaquine and has been studied in combination with dihydroartemisinin. [, , , ]

Docosahexaenoic Acid (DHA)

Compound Description: Docosahexaenoic acid (DHA) is an omega-3 fatty acid known for its potential anti-tumor properties. It has been conjugated with dihydroartemisinin to create a novel derivative with enhanced antitumor activity. []

Relevance: Although structurally different from dihydroartemisinin, DHA has been chemically conjugated to it to enhance its antitumor activity. This highlights the potential of combining dihydroartemisinin with other molecules to improve its therapeutic application beyond malaria. []

Properties

CAS Number

81496-81-3

Product Name

alpha-Dihydroartemisinin

IUPAC Name

(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1

InChI Key

BJDCWCLMFKKGEE-KDTBHNEXSA-N

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C

Synonyms

3alpha-hydroxydeoxydihydroartemisinin
8alpha-hydroxydeoxyartemisinin
9alpha-hydroxydeoxyartemisinin
artemisinin, dihydro-
dihydroartemisinin
dihydroartemisinine
dihydroqinghaosu
dihydroquinghaosu
dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12alpha,12aR*))-isomer
dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10beta,12alpha,12aR*))-isomer
quinghaosu, dihydro-

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.